N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutanecarboxamide
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Overview
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutanecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoline moiety fused with a cyclobutane ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclobutane Ring: The cyclobutane ring can be introduced through a [2+2] cycloaddition reaction between an alkene and a ketene or through the use of cyclobutanone derivatives.
Amidation Reaction: The final step involves the formation of the amide bond between the quinoline derivative and cyclobutanecarboxylic acid or its derivatives. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogenation catalysts like palladium on carbon can convert the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of quinoline derivatives in biological systems.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the cyclobutane ring.
Tetrahydroquinoline: A reduced form of quinoline with similar biological activities.
Cyclobutanecarboxamide: A compound with a similar cyclobutane ring but different substituents.
Uniqueness
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutanecarboxamide is unique due to the presence of both the quinoline and cyclobutane moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enhances its potential as a lead compound in drug development.
Properties
Molecular Formula |
C16H20N2O2 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-2-18-14-8-7-13(10-12(14)6-9-15(18)19)17-16(20)11-4-3-5-11/h7-8,10-11H,2-6,9H2,1H3,(H,17,20) |
InChI Key |
NKVRQSVLTQTVDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCC3 |
Origin of Product |
United States |
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